Cas no 2639634-66-3 ({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)

{2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine structure
2639634-66-3 structure
商品名:{2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine
CAS番号:2639634-66-3
MF:C18H41N5O4
メガワット:391.549244642258
CID:5415849
PubChem ID:139019992

{2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine 化学的及び物理的性質

名前と識別子

    • 1-Piperazineethanamine, N,4-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-
    • {2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine
    • インチ: 1S/C18H41N5O4/c19-1-11-24-15-17-26-13-4-21-3-5-22-6-8-23(9-7-22)10-14-27-18-16-25-12-2-20/h21H,1-20H2
    • InChIKey: JCAVAOHGTZKRGA-UHFFFAOYSA-N
    • ほほえんだ: N1(CCNCCOCCOCCN)CCN(CCOCCOCCN)CC1

{2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1387323-0.5g
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95%
0.5g
$1428.0 2023-07-10
Enamine
EN300-1387323-5.0g
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95%
5.0g
$5304.0 2023-07-10
Enamine
EN300-1387323-100mg
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95.0%
100mg
$633.0 2023-09-30
Aaron
AR028O2D-50mg
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95%
50mg
$691.00 2025-02-16
1PlusChem
1P028NU1-250mg
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95%
250mg
$1181.00 2024-05-08
1PlusChem
1P028NU1-10g
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95%
10g
$9785.00 2024-05-08
Enamine
EN300-1387323-2500mg
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95.0%
2500mg
$3585.0 2023-09-30
1PlusChem
1P028NU1-500mg
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95%
500mg
$1827.00 2024-05-08
Enamine
EN300-1387323-1000mg
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95.0%
1000mg
$1829.0 2023-09-30
Enamine
EN300-1387323-1.0g
{2-[2-(2-aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine
2639634-66-3 95%
1.0g
$1829.0 2023-07-10

{2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine 関連文献

{2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamineに関する追加情報

Comprehensive Overview of {2-[2-(2-Aminoethoxy)ethoxy]ethyl} 2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethylamine (CAS No. 2639634-66-3)

The compound {2-[2-(2-Aminoethoxy)ethoxy]ethyl} 2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethylamine (CAS No. 2639634-66-3) is a highly specialized polyamine derivative with a unique molecular structure. Its branched polyethylene glycol (PEG) chains and piperazine core make it a versatile building block in bioconjugation, drug delivery systems, and nanomaterial functionalization. Researchers are increasingly interested in this compound due to its potential applications in targeted therapeutics and diagnostic imaging, aligning with the growing demand for precision medicine solutions.

One of the most searched questions in the field of chemical synthesis is how to improve the water solubility and biocompatibility of therapeutic agents. The PEGylated amine groups in 2639634-66-3 address this challenge by offering enhanced hydrophilicity and reduced immunogenicity. This property is critical for developing next-generation biologics, such as antibody-drug conjugates (ADCs), which dominate current cancer research trends. The compound’s dual-amine terminals also enable crosslinking applications, a hot topic in 3D bioprinting and tissue engineering.

From an SEO perspective, users frequently search for terms like "PEG-amine linker", "multifunctional polyamine synthesis", and "CAS 2639634-66-3 applications". These keywords reflect the compound’s relevance in pharmaceutical R&D and material science. Its piperazine-ethylamine moiety is particularly valuable for designing pH-responsive drug carriers, a trending subtopic in nanomedicine. Additionally, the ether linkages in its structure contribute to metabolic stability, a key concern in prodrug development.

In the context of green chemistry, 2639634-66-3 aligns with the demand for sustainable synthetic routes. Recent publications highlight its role in catalyst-free conjugation, reducing the need for heavy metal reagents. This resonates with the industry shift toward eco-friendly protocols, a major focus in grant-funded research. The compound’s modular design also supports combinatorial chemistry approaches, answering frequent queries about high-throughput screening compatible scaffolds.

Analytical challenges surrounding 2639634-66-3, such as HPLC purification and mass spectrometry characterization, are common discussion points in research forums. The compound’s polydispersity index (PDI) requires specialized SEC-HPLC methods, a niche but growing search term. Meanwhile, its proton NMR shifts (particularly the piperazine protons at δ 2.5–3.0 ppm) are frequently cited in structural elucidation studies, making it a benchmark for heterocyclic compound analysis.

Looking ahead, the integration of 2639634-66-3 into theranostic platforms (a fusion of therapy and diagnostics) positions it at the forefront of personalized healthcare innovations. Its bifunctional reactivity allows simultaneous attachment of imaging probes (e.g., NIR dyes) and bioactive payloads, addressing the popular search query: "multimodal drug delivery systems". As AI-driven drug discovery accelerates, this compound’s structure-activity relationship (SAR) data will likely feed into machine learning models for rational drug design.

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